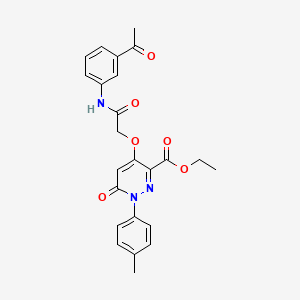
3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine involves the inhibition of various enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs) and proteasomes. HDACs are enzymes that play a crucial role in gene expression and are involved in various diseases such as cancer and neurodegenerative disorders. Proteasomes are protein complexes that are involved in the degradation of misfolded and damaged proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine have been extensively studied. It has been shown to induce cell death in various cancer cell lines. It has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. Furthermore, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine is its specificity for HDACs and proteasomes. This specificity makes it a valuable tool for studying the mechanism of action of these enzymes and proteins. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine. One direction is the development of new drugs and therapies based on this compound for the treatment of various diseases. Another direction is the exploration of its potential as a tool for studying the mechanism of action of other enzymes and proteins. Additionally, there is a need for further research on the safety and toxicity of this compound to determine its potential for clinical use.
Conclusion:
In conclusion, 3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine is a chemical compound that has shown promising results in various scientific research applications. Its specificity for HDACs and proteasomes makes it a valuable tool for studying the mechanism of action of these enzymes and proteins. However, further research is needed to explore its potential for clinical use and to determine its safety and toxicity.
Synthesemethoden
The synthesis of 3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine has been reported in various studies. One of the most common methods of synthesis involves the reaction of 3-(trifluoromethyl)benzylamine with 4-methoxyphenylsulfonyl chloride in the presence of a base. The resulting product is then treated with a sulfonyl azide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine has shown promising results in various scientific research applications. It has been used as a tool to study the mechanism of action of various enzymes and proteins. It has also been used in the development of new drugs and therapies for various diseases such as cancer, diabetes, and Alzheimer's.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO5S2/c1-27-15-5-7-16(8-6-15)29(25,26)17-10-22(11-17)28(23,24)12-13-3-2-4-14(9-13)18(19,20)21/h2-9,17H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIDLWQJFZVOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

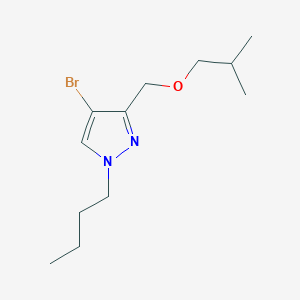
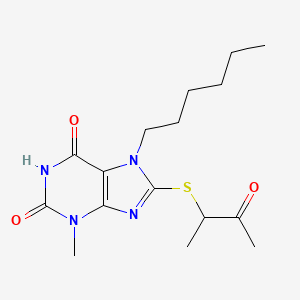

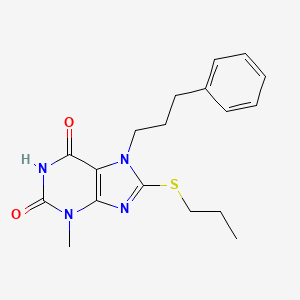
![2-(propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine](/img/structure/B2855545.png)

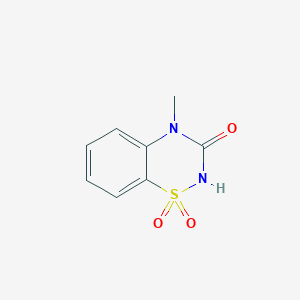
![5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2855550.png)

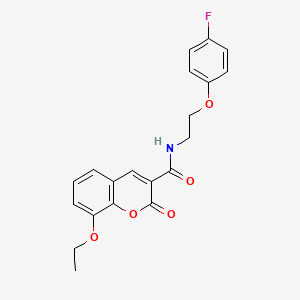
![5-Fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2855557.png)
